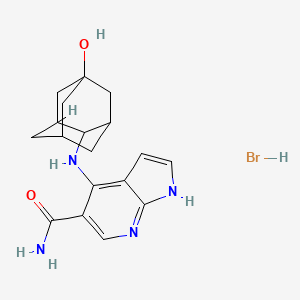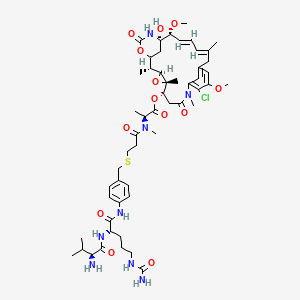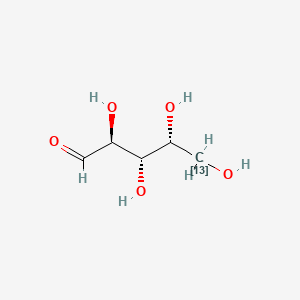![molecular formula C46H35N4O5PS B12395490 [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate](/img/structure/B12395490.png)
[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate is a complex organic compound that features a thiazole ring, a xanthene core, and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the xanthene core, and finally the attachment of the phosphate group. Common reagents used in these steps include thionyl chloride, phosphorus oxychloride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the xanthene core.
Reduction: Reduction reactions may target the dicyanomethylidene group, converting it to a more reduced form.
Substitution: Various substitution reactions can occur, especially at the phenyl rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be explored for its potential as a fluorescent probe due to the xanthene core, which is known for its fluorescence properties.
Medicine
Potential medical applications include its use as a diagnostic agent or as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes.
Wirkmechanismus
Der Wirkungsmechanismus von [4-[5-[(Z)-[2-(Dicyanomethyliden)-4-[4-(4-Methyl-N-(4-Methylphenyl)anilino)phenyl]-1,3-thiazol-5-yliden]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] Dihydrogenphosphat beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Phosphatgruppe kann die Bindung an bestimmte Proteine erleichtern, während die Thiazol- und Xanthenkerne mit anderen molekularen Strukturen interagieren und verschiedene biochemische Pfade beeinflussen können.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- [4-[5-[(Z)-[2-(Dicyanomethyliden)-4-[4-(4-Methyl-N-(4-Methylphenyl)anilino)phenyl]-1,3-thiazol-5-yliden]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] Dihydrogensulfat
- [4-[5-[(Z)-[2-(Dicyanomethyliden)-4-[4-(4-Methyl-N-(4-Methylphenyl)anilino)phenyl]-1,3-thiazol-5-yliden]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] Dihydrogencarbonat
Einzigartigkeit
Die Einzigartigkeit von [4-[5-[(Z)-[2-(Dicyanomethyliden)-4-[4-(4-Methyl-N-(4-Methylphenyl)anilino)phenyl]-1,3-thiazol-5-yliden]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] Dihydrogenphosphat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und physikalische Eigenschaften verleihen. Dies macht es besonders wertvoll für spezialisierte Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C46H35N4O5PS |
|---|---|
Molekulargewicht |
786.8 g/mol |
IUPAC-Name |
[4-[5-[(Z)-[2-(dicyanomethylidene)-4-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3-thiazol-5-ylidene]methyl]-7,8-dihydro-6H-xanthen-3-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C46H35N4O5PS/c1-29-6-16-38(17-7-29)50(39-18-8-30(2)9-19-39)40-20-12-32(13-21-40)44-43(57-46(49-44)37(27-47)28-48)26-36-5-3-4-35-24-34-11-10-33(25-42(34)54-45(35)36)31-14-22-41(23-15-31)55-56(51,52)53/h6-26H,3-5H2,1-2H3,(H2,51,52,53)/b43-26- |
InChI-Schlüssel |
VYRFSTARZNNQFU-SJUSNGENSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C\4=NC(=C(C#N)C#N)S/C4=C\C5=C6C(=CC7=C(O6)C=C(C=C7)C8=CC=C(C=C8)OP(=O)(O)O)CCC5 |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=NC(=C(C#N)C#N)SC4=CC5=C6C(=CC7=C(O6)C=C(C=C7)C8=CC=C(C=C8)OP(=O)(O)O)CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



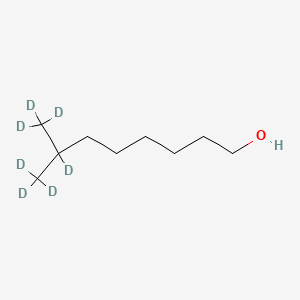


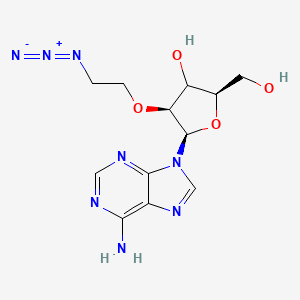

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)
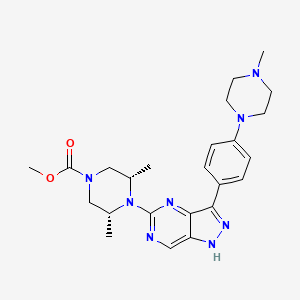
![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

